molecular formula C8H18BrO6P B606394 Bromo-PEG3-phosphonic acid CAS No. 1148026-99-6

Bromo-PEG3-phosphonic acid

Cat. No. B606394
M. Wt: 321.1
InChI Key: BZNXKXDTCPHJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG3-phosphonic acid is a PEG linker with bromine and phosphonic acid moieties . The bromine is a good leaving group, and the hydrophilic PEG chain increases compound solubility in aqueous media . It is reagent grade and is used for research purposes .


Molecular Structure Analysis

The molecular formula of Bromo-PEG3-phosphonic acid is C8H18BrO6P . It has a molecular weight of 321.1 g/mol .


Physical And Chemical Properties Analysis

Bromo-PEG3-phosphonic acid has a molecular weight of 321.1 g/mol and a molecular formula of C8H18BrO6P . It is a PEG linker with bromine and phosphonic acid moieties . The compound is stored at -20°C .

Scientific Research Applications

Phosphonic Acid in Material Science

Phosphonic acids, including derivatives like Bromo-PEG3-phosphonic acid, are widely employed in material science. They are used for surface functionalization, aiding in the design of supramolecular or hybrid materials. These acids play a significant role in the development of materials with enhanced thermal, oxidative, and dimensional stability. For instance, the phosphonated derivatives are crucial in creating polymeric electrolyte membranes for fuel cell applications due to their excellent thermal and oxidative stability and reasonable proton conductivity (Liu et al., 2006).

Biomedical Applications

In biomedical research, Bromo-PEG3-phosphonic acid and its derivatives have shown promise. For instance, phosphonated poly(ethylene glycol) (PEG) copolymers have been used for coating metal oxide nanoparticles, enhancing their colloidal stability and making them suitable for medical applications, including medical imaging (Berret & Graillot, 2022).

Nanotechnology

In nanotechnology, these compounds have been used to create stable, water-dispersible multifunctional upconverting luminescent nanohybrids, which have potential applications in various fields including nanomedicine and nanomaterials (Kurowska et al., 2022). Additionally, the phosphonic acid derivatives have been beneficial in developing ion-exchange and coordinating ligands for sorption of various metal ions, which can be applied in environmental remediation and resource recovery (Zhu & Alexandratos, 2015).

Photovoltaic and Electronic Devices

Phosphonate coupling molecules, including bromo-PEG3-phosphonic acid derivatives, are increasingly utilized in the development of photovoltaic cells and organic electronic devices. Their ability to modify surface/interface properties is crucial in creating more efficient and stable electronic and optoelectronic devices (Guerrero et al., 2013).

properties

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNXKXDTCPHJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCP(=O)(O)O)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG3-phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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